11-[4-(trifluoromethyl)benzenesulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
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Description
11-[4-(trifluoromethyl)benzenesulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a useful research compound. Its molecular formula is C16H16F3N3O2S and its molecular weight is 371.38. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with a pyrazolo[1,5-a]pyrazine scaffold, like “2-((4-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine”, are often associated with a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.
Mode of action
The interaction of these compounds with their targets often involves binding to a specific site on the target molecule, which can alter the target’s function and lead to changes in cellular processes .
Biochemical pathways
The affected pathways can vary widely depending on the specific targets of the compound. For example, if the compound targets a kinase, it might affect signal transduction pathways in the cell .
Result of action
The molecular and cellular effects of the compound’s action can include changes in gene expression, protein function, cell growth, and cell survival, among others .
Properties
IUPAC Name |
11-[4-(trifluoromethyl)phenyl]sulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2S/c17-16(18,19)11-4-6-12(7-5-11)25(23,24)21-8-9-22-15(10-21)13-2-1-3-14(13)20-22/h4-7H,1-3,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQZWMIXBQPJBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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